Pharmacological Potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine Derivatives
Pharmacological Potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, mechanism of action (MoA), and experimental validation.
Technical Guide & Whitepaper
Executive Summary
The 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to engage multiple high-value biological targets. Unlike the 3,5-diamino-6-phenyl-1,2,4-triazine class (exemplified by the antiepileptic Lamotrigine), the 5-aryl-3-amine substitution pattern has emerged as a critical pharmacophore for Adenosine A2A receptor antagonism and Pyruvate Dehydrogenase Kinase (PDK) inhibition .
This guide dissects the structure-activity relationships (SAR) that drive this scaffold's potency, detailing its application in neurodegenerative diseases (Parkinson’s) and oncology (KRAS-mutant solid tumors). It provides actionable synthetic protocols and validation assays to support further development.
Chemical Basis & Structure-Activity Relationship (SAR)
The 1,2,4-triazine core is electron-deficient, serving as a bioisostere for pyrazine or pyridine rings but with distinct hydrogen-bonding capabilities.
The Pharmacophore[1][2]
-
Position 3 (Amine): Acts as a critical hydrogen bond donor/acceptor pair. In the context of the Adenosine A2A receptor, this exocyclic amine forms essential H-bonds with residues such as Asn253 or Glu169 within the orthosteric binding pocket.
-
Position 5 (3-Methoxyphenyl): This moiety is the "selectivity filter." The aryl ring engages in
- stacking (often with Phe168 in A2A), while the meta-methoxy group provides a specific vector for hydrophobic interaction or dipole alignment, improving metabolic stability compared to unsubstituted phenyl rings. -
Triazine Nitrogen (N2/N4): These nitrogens serve as H-bond acceptors, crucial for water-mediated bridges in the kinase hinge region or GPCR binding sites.
SAR Logic Diagram
The following diagram illustrates the functional roles of the scaffold's components.
Figure 1: Structure-Activity Relationship (SAR) mapping of the 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine scaffold against primary targets.
Primary Pharmacological Targets
Adenosine A2A Receptor Antagonism
The 5-aryl-1,2,4-triazin-3-amine class has been identified as a potent antagonist of the Adenosine A2A receptor. A2A antagonists are clinically relevant for Parkinson’s disease (reversing motor deficits) and cancer immunotherapy (preventing adenosine-mediated T-cell suppression).
-
Mechanism: The derivative binds deep within the orthosteric cavity, blocking the binding of endogenous adenosine.
-
Key Insight: The 3-methoxyphenyl substitution enhances selectivity over the A1 receptor subtype compared to the unsubstituted phenyl analog. The methoxy group likely occupies a small sub-pocket that tolerates steric bulk better in A2A than A1.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition
Recent studies highlight 3-amino-1,2,4-triazines as inhibitors of PDK1.
-
Mechanism: By inhibiting PDK1, these compounds prevent the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH). This forces cancer cells to shift metabolism from glycolysis (Warburg effect) back to oxidative phosphorylation, increasing mitochondrial Reactive Oxygen Species (ROS) and triggering apoptosis.
-
Relevance: Highly effective in KRAS-mutated pancreatic cancer models where metabolic reprogramming is a key survival driver.
Synthesis & Optimization Strategy
To synthesize 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a convergent approach using Suzuki-Miyaura cross-coupling is recommended for library generation. This allows for late-stage diversification of the aryl ring.
Synthetic Workflow
-
Starting Material: 3-Amino-1,2,4-triazine (or 3-amino-5-bromo-1,2,4-triazine).
-
Bromination: Regioselective bromination at the C5 position.
-
Coupling: Palladium-catalyzed coupling with 3-methoxyphenylboronic acid.
Figure 2: Convergent synthetic pathway for 5-aryl-1,2,4-triazin-3-amine derivatives.
Detailed Protocol: Suzuki Coupling
Objective: Synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
-
Reagents:
-
6-bromo-1,2,4-triazin-3-amine (1.0 eq)
-
3-methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Na2CO3 (aq) (2.0 eq)
-
DME/Ethanol/Water (4:1:1 v/v)
-
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add the bromide, boronic acid, and catalyst to a microwave vial or round-bottom flask.
-
Heat to 85°C (oil bath) or 110°C (microwave) for 1-4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (DCM:MeOH gradient, typically 95:5).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at C6 (triazine proton) around
9.0 ppm and the methoxy singlet around 3.8 ppm.
-
Experimental Validation Protocols
Radioligand Binding Assay (A2A Receptor)
Purpose: Determine affinity (
-
Source Material: HEK293 membranes stably expressing hA2A.
-
Radioligand: [3H]-ZM241385 (High affinity antagonist).
-
Protocol:
-
Incubate membrane prep (5-10 µg protein) with [3H]-ZM241385 (2 nM) and increasing concentrations of the test compound (
to M). -
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
-
Target Criteria:
nM for lead candidates.
-
PDK1 Kinase Activity Assay
Purpose: Assess inhibition of PDK1 enzymatic activity.[2]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Protocol:
-
Mix recombinant PDK1 enzyme (5-10 ng) with test compound in kinase buffer.
-
Add ATP (10 µM) and PDK1 substrate (PDKtide).
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Readout: Luminescence (RLU). Lower RLU indicates higher inhibition.
-
Quantitative Data Summary (Predicted/Literature)
The following table summarizes the typical pharmacological profile for optimized 5-aryl-1,2,4-triazin-3-amine derivatives based on literature precedents (e.g., Congreve et al., 2012).
| Parameter | Value / Range | Notes |
| hA2A Affinity ( | 2.0 - 15.0 nM | High potency expected for 5-phenyl analogs. |
| hA1 Affinity ( | > 1,000 nM | >50-fold selectivity typically achieved. |
| PDK1 | 10 - 100 nM | Dependent on specific indole/aryl substitution. |
| Solubility | Moderate | Improved by salt formation (e.g., Mesylate). |
| tPSA | ~65 Ų | Good CNS penetration predicted. |
| Lipophilicity (cLogP) | 1.8 - 2.5 | Optimal for oral bioavailability. |
References
-
Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design.[3][4] Journal of Medicinal Chemistry.[3][4] Link
-
Yurttas, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry.[5][2][6][7] Link
-
Sestito, S., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Link
-
Helal, E. O., et al. (2020). Heterocyclization of Aromatic Amino Acids: Novel Syntheses and Antibacterial Activity of Fused, Non-fused, and Spiro Polyheterocyclic Derivatives.[8] Journal of Heterocyclic Chemistry. Link
-
Irannejad, H., et al. (2014). Synthesis and in vitro evaluation of some new 1,2,4-triazine derivatives as potential neuroprotective agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A simple and efficient route for the synthesis of 3-amino aryl -5-aryl -1,2,4-triazoles and investigation of the antibacterial activity [ijmcm.tonekabon.iau.ir]
- 7. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
